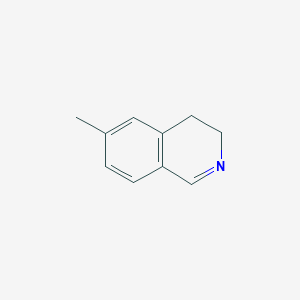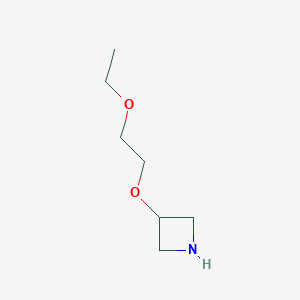
Methyl 3,3-dimethylaziridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3,3-dimetil-2-aziridinocarboxilato de metilo es un derivado de la aziridina, un heterociclo de tres miembros que contiene nitrógeno El anillo de aziridina es conocido por su alta energía de tensión, que contribuye a su reactividad y versatilidad en la síntesis química .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 3,3-dimetil-2-aziridinocarboxilato de metilo típicamente implica la ciclización de precursores apropiados bajo condiciones controladas. Un método común incluye la reacción del 3,3-dimetil-2-bromopropanoato de metilo con amoníaco o una amina para formar el anillo de aziridina . La reacción generalmente se lleva a cabo en presencia de una base, como hidróxido de sodio, para facilitar el proceso de ciclización.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar el rendimiento y la eficiencia. Además, se emplean pasos de purificación como la destilación o la recristalización para obtener el producto deseado con alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones: El 3,3-dimetil-2-aziridinocarboxilato de metilo experimenta varias reacciones químicas, principalmente impulsadas por la reactividad del anillo de aziridina. Estas reacciones incluyen:
Reacciones de apertura de anillo nucleófilo: El anillo de aziridina se puede abrir por nucleófilos como aminas, alcoholes y tioles, lo que lleva a la formación de aminas, éteres y tioéteres sustituidos.
Oxidación y reducción: El compuesto puede sufrir oxidación para formar oxaziridinas correspondientes o reducción para producir aminas.
Reacciones de sustitución: La halogenación y otras reacciones de sustitución pueden ocurrir en el anillo de aziridina, introduciendo varios grupos funcionales.
Reactivos y condiciones comunes:
Nucleófilos: Amoníaco, aminas primarias y secundarias, alcoholes, tioles.
Agentes oxidantes: Peróxido de hidrógeno, ácido m-cloroperbenzoico.
Agentes reductores: Hidruro de aluminio y litio, borohidruro de sodio.
Agentes de sustitución: Halogenos, como cloro y bromo.
Productos principales: Los productos principales formados a partir de estas reacciones incluyen aminas sustituidas, éteres, tioéteres, oxaziridinas y varios derivados halogenados .
Aplicaciones Científicas De Investigación
El 3,3-dimetil-2-aziridinocarboxilato de metilo tiene varias aplicaciones de investigación científica:
Química medicinal: El compuesto se explora por su potencial como bloque de construcción en la síntesis de moléculas biológicamente activas, incluidos agentes anticancerígenos y antimicrobianos.
Ciencia de los materiales: Su reactividad lo hace útil en el desarrollo de nuevos polímeros y materiales con propiedades únicas.
Estudios biológicos: El compuesto se utiliza en estudios relacionados con la inhibición enzimática y la modificación de proteínas debido a su capacidad de reaccionar con residuos de aminoácidos nucleófilos.
Aplicaciones industriales: Sirve como intermedio en la síntesis de diversos productos químicos finos y farmacéuticos.
Mecanismo De Acción
El mecanismo de acción del 3,3-dimetil-2-aziridinocarboxilato de metilo se basa principalmente en su capacidad de sufrir reacciones de apertura de anillo nucleófilo. El anillo de aziridina, debido a su alta energía de tensión, es altamente reactivo hacia los nucleófilos. Esta reactividad permite que el compuesto modifique proteínas y otras biomoléculas formando enlaces covalentes con residuos nucleófilos como la cisteína y la lisina . Esta propiedad se explota en estudios de inhibición enzimática y en el desarrollo de terapias dirigidas .
Compuestos similares:
Ácido aziridin-2-carboxílico: Similar en estructura pero carece del grupo éster metílico, lo que lo hace menos lipófilo y potencialmente menos reactivo.
3,3-Dimetilaziridina: Carece del grupo carboxilato, lo que afecta sus propiedades de reactividad y solubilidad.
Aziridin-2-carboxilato de metilo: Similar pero sin los grupos metilo adicionales, lo que influye en sus propiedades estéricas y electrónicas.
Singularidad: El 3,3-dimetil-2-aziridinocarboxilato de metilo destaca por la presencia tanto del éster metílico como de los grupos 3,3-dimetil. Estas características estructurales mejoran su reactividad, lipofilia y potencial para diversas modificaciones químicas, lo que lo convierte en un compuesto valioso en diversas aplicaciones de investigación e industriales .
Comparación Con Compuestos Similares
Aziridine-2-carboxylic acid: Similar in structure but lacks the methyl ester group, making it less lipophilic and potentially less reactive.
3,3-Dimethylaziridine: Lacks the carboxylate group, which affects its reactivity and solubility properties.
Methyl aziridine-2-carboxylate: Similar but without the additional methyl groups, influencing its steric and electronic properties.
Uniqueness: Methyl 3,3-dimethylaziridine-2-carboxylate stands out due to the presence of both the methyl ester and the 3,3-dimethyl groups. These structural features enhance its reactivity, lipophilicity, and potential for diverse chemical modifications, making it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
178925-39-8 |
|---|---|
Fórmula molecular |
C6H11NO2 |
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
methyl 3,3-dimethylaziridine-2-carboxylate |
InChI |
InChI=1S/C6H11NO2/c1-6(2)4(7-6)5(8)9-3/h4,7H,1-3H3 |
Clave InChI |
JSTBTMPTTAFOSB-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(N1)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Ethynylpyrazolo[1,5-a]pyridine](/img/structure/B11923665.png)


![3h-Imidazo[4,5-b]pyridine-7-carbaldehyde](/img/structure/B11923671.png)


![[1,2,4]Triazolo[4,3-a]pyrazine-3-carbaldehyde](/img/structure/B11923699.png)

![1,2-Dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11923712.png)

![2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B11923734.png)
